molecular formula C10H12ClNO B14837199 2-Chloro-4-(cyclopentyloxy)pyridine

2-Chloro-4-(cyclopentyloxy)pyridine

Cat. No.: B14837199
M. Wt: 197.66 g/mol
InChI Key: LNCAAQMJELLIDT-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclopentyloxy)pyridine is an organic compound that belongs to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a cyclopentyloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclopentyloxy)pyridine typically involves the reaction of 2-chloropyridine with cyclopentanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclopentyloxy group. Common bases used in this reaction include sodium hydride or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclopentyloxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyridine-N-oxides.

    Reduction Reactions: Reduction of the compound can yield the corresponding pyridine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of pyridine-N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

2-Chloro-4-(cyclopentyloxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclopentyloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler analog with only a chlorine substituent.

    4-Chloropyridine: Another isomer with the chlorine atom at the 4-position.

    2,4-Dichloropyridine: Contains chlorine atoms at both the 2- and 4-positions.

Uniqueness

2-Chloro-4-(cyclopentyloxy)pyridine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-4-cyclopentyloxypyridine

InChI

InChI=1S/C10H12ClNO/c11-10-7-9(5-6-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2

InChI Key

LNCAAQMJELLIDT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC(=NC=C2)Cl

Origin of Product

United States

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